

Core Compound Identification and Physicochemical Profile

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Compound of Interest

Compound Name: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
CAS No.: 1261442-15-2
Cat. No.: B1378839

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As a non-commercially cataloged compound, **4-Bromo-1-(difluoromethyl)-2-nitrobenzene** must be prepared via custom synthesis. Its identity and properties can be predicted based on its constituent parts and comparison to known analogs.

| Property | Predicted Value / Information |
|-------------------|---|
| IUPAC Name | 4-Bromo-1-(difluoromethyl)-2-nitrobenzene |
| CAS Number | Not Assigned |
| Molecular Formula | C ₇ H ₄ BrF ₂ NO ₂ |
| Molecular Weight | 252.02 g/mol |
| Appearance | Expected to be a yellow solid or oil, typical of nitroaromatics. |
| Solubility | Predicted to be soluble in common organic solvents (DCM, EtOAc, THF, DMSO). |
| Predicted LogP | -2.5 - 3.5 (Increased lipophilicity from -CF ₂ H group). |

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node [fontname="Arial", fontsize=12, shape=plaintext];
edge [fontname="Arial", fontsize=12];

// Define nodes for atoms
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C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
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N [label="N+", shape=none, fontcolor="#4285F4"];
O1 [label="O-", shape=none, fontcolor="#EA4335"];
O2 [label="O", shape=none, fontcolor="#EA4335"];
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H_dfm [label="H", shape=none];
F1_dfm [label="F", shape=none, fontcolor="#34A853];
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H1 [label="H"];
H2 [label="H"];
H3 [label="H"];

// Arrange nodes for the benzene ring
C1 -> C2 -> C3 -> C4 -> C5 -> C6 -> C1 [style=invis]; // Invisible edges for layout// Draw bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Add alternating double bonds for aromaticity
C1=C2;
C3=C4;
C5=C6;

// Substituents
C1 -- C_dfm;
C_dfm -- H_dfm [pos="1.2,0.5!"];
C_dfm -- F1_dfm [pos="1.2,-0.5!"];
C_dfm -- F2_dfm [pos="0.5,-0.8!"];

C2 -- N;
N -- O1 [style=double, pos="2.2,0.5!"];
N -- O2 [pos="2.2,-0.5!"];

C4 -- Br;
C3 -- H1;
C5 -- H2;
C6 -- H3;
}
```

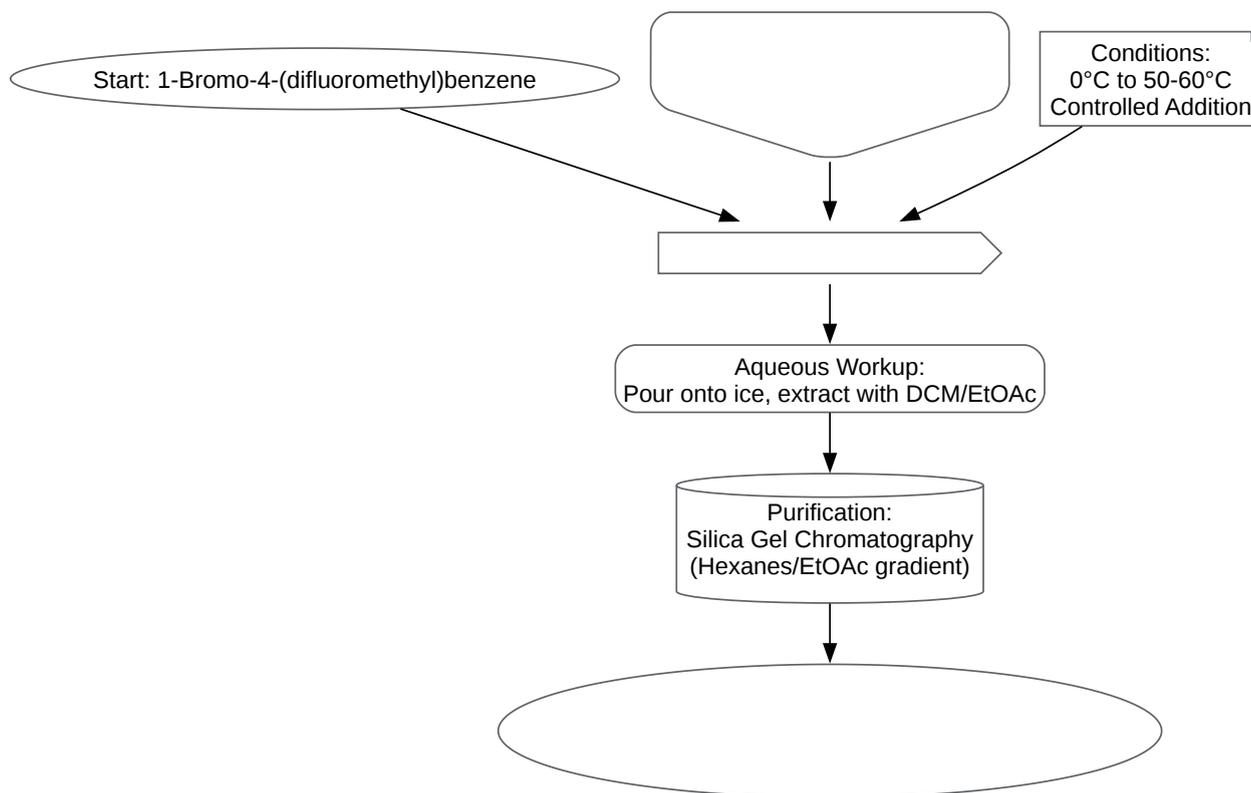
Caption: Molecular structure of **4-Bromo-1-(difluoromethyl)-2-nitrobenzene**.

Proposed Synthesis and Mechanistic Rationale

The most logical and direct route to the target compound is the electrophilic aromatic nitration of a commercially available precursor, 1-bromo-4-(difluoromethyl)benzene (CAS 51776-71-7).^{[4][5]}

Synthetic Workflow

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO_2^+) from a mixture of concentrated nitric and sulfuric acids.[6][7] This electrophile is then attacked by the electron-rich aromatic ring.



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Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

- **Preparation:** In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0°C), slowly add concentrated sulfuric acid (e.g., 20 mL) to concentrated nitric acid (e.g., 20 mL). Mix gently to form the nitrating mixture.
- **Reactant Addition:** To the cooled nitrating mixture, add 1-bromo-4-(difluoromethyl)benzene (1.0 eq.) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10-15°C to minimize side reactions.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be gently heated (e.g., to 50-60°C) for 1-3 hours to drive it to completion.[7][8] Monitor progress using Thin Layer Chromatography (TLC).
- **Workup:** Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate as a solid or oil. Extract the aqueous mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x volumes).

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product, likely a mixture of regioisomers, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired **4-bromo-1-(difluoromethyl)-2-nitrobenzene** isomer.

Regioselectivity: A Mechanistic Consideration

The final position of the nitro group is dictated by the directing effects of the existing substituents.

- Bromo Group: A deactivating but *ortho*-, *para*-director.
- Difluoromethyl Group (-CF₂H): A deactivating, *meta*-director due to its electron-withdrawing nature.

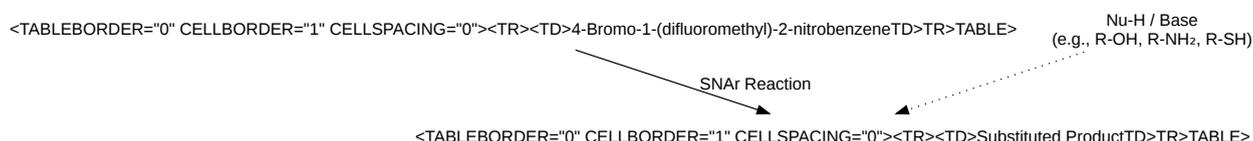
In this specific case, the positions ortho to the bromine are also meta to the -CF₂H group. This alignment of directing effects strongly favors nitration at the C2 position, leading to the desired product. However, some formation of the other isomer, 1-bromo-4-(difluoromethyl)-2-nitrobenzene, is possible and necessitates chromatographic separation.

Chemical Reactivity and Synthetic Utility

The compound's value lies in the distinct and complementary reactivity of its three functional groups.

Nucleophilic Aromatic Substitution (S_NAr)

The potent electron-withdrawing nitro group, positioned ortho to the bromine, makes the ipso-carbon highly electrophilic and activates the C-Br bond for S_NAr.^{[9][10]} This allows for the facile displacement of bromide by a wide range of nucleophiles.



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Caption: General scheme for S_NAr reactions.

Transition Metal-Catalyzed Cross-Coupling

The aryl bromide is a classic handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide powerful methods for elaborating the molecular scaffold. While nitroarenes can sometimes be challenging substrates, specialized catalyst systems have been developed to effectively couple them.^{[11][12]}

Nitro Group Reduction

The nitro group can be readily reduced to an aniline (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This transformation is fundamental in many synthetic campaigns, as the resulting aniline is a versatile precursor for forming amides, sulfonamides, and diazonium salts, opening up a vast chemical space for further derivatization.

Applications in Drug Discovery & Materials Science

While this specific molecule is not a final product, it is an exemplary intermediate for creating more complex molecules with high potential value.

- **Medicinal Chemistry:** The difluoromethyl group is a prized bioisostere that enhances metabolic stability and can improve a drug candidate's pharmacokinetic profile.[1][2][13] This building block is ideal for synthesizing novel kinase inhibitors, central nervous system (CNS) agents, and other therapeutics where fine-tuning of lipophilicity and metabolic fate is critical.[14]
- **Agrochemicals:** The structural motifs present are common in modern pesticides and herbicides.[14]
- **Materials Science:** Nitroaromatic compounds are precursors to dyes, pigments, and specialty polymers.[15]

Safety and Handling

No specific safety data is available for **4-bromo-1-(difluoromethyl)-2-nitrobenzene**. However, based on closely related analogs like 4-bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8) and other nitroaromatics, the following precautions are mandated.[16]

| Hazard Class | Precautionary Statement |
|---------------------------|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. Wear appropriate protective gloves and clothing. |
| Eye Damage/Irritation | Causes serious eye irritation. Wear safety goggles or a face shield. |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials. |

Conclusion

4-Bromo-1-(difluoromethyl)-2-nitrobenzene stands as a potent, albeit specialized, synthetic intermediate. Its value is derived from the strategic combination of a versatile cross-coupling handle (bromide), a key functional group for derivatization (nitro), and a modern medicinal chemistry motif for property modulation (difluoromethyl). For researchers equipped to perform multi-step synthesis, this compound offers a direct and powerful route to novel chemical entities with tailored physicochemical and biological properties, making it a valuable tool in the pursuit of next-generation pharmaceuticals and advanced materials.

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